1-Phenyl-2-piperidin-2-ylethanol
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Overview
Description
1-Phenyl-2-piperidin-2-ylethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-piperidin-2-ylethanol can be synthesized through various methods. One common approach involves the reduction of imines, where phenylsilane plays a crucial role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Another method involves the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts, which results in the formation of 1-phenylethanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using efficient catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is critical to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-piperidin-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
1-Phenyl-2-piperidin-2-ylethanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-piperidin-2-ylethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to various biological effects . For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
1-Phenyl-2-piperidin-2-ylethanol can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Uniqueness: this compound is unique due to its specific structural features and versatile reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
73853-37-9 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-phenyl-2-piperidin-2-ylethanol |
InChI |
InChI=1S/C13H19NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12-15H,4-5,8-10H2 |
InChI Key |
OPZVPQVONVBYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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